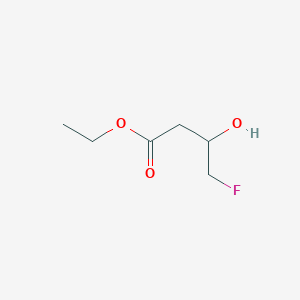

Ethyl 4-fluoro-3-hydroxybutanoate

Description

Properties

CAS No. |

660-47-9 |

|---|---|

Molecular Formula |

C6H11FO3 |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-hydroxybutanoate |

InChI |

InChI=1S/C6H11FO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |

InChI Key |

BDJOWUSSQPQXSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CF)O |

Origin of Product |

United States |

The Growing Importance of Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This process, known as fluorination, is a widely used strategy in medicinal chemistry and materials science to enhance desirable characteristics of a compound. omicsonline.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. jst.go.jp

Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials. Their inherent stability and unique polarity make them suitable for a wide range of applications, including the creation of specialized polymers and other high-performance materials. jst.go.jp The field of organofluorine chemistry, which began even before the isolation of elemental fluorine, has evolved significantly, providing a diverse toolbox for chemists to create novel and useful molecules. jst.go.jp

A Versatile Fluorinated Building Block

Ethyl 4-fluoro-3-hydroxybutanoate stands out as a particularly useful fluorinated building block. Its structure contains two key functional groups: a fluorine atom and a hydroxyl group. This bifunctionality, coupled with the chirality at the carbon bearing the hydroxyl group, makes it a valuable precursor for the synthesis of a variety of more complex chiral molecules.

The presence of the fluorine atom can impart the beneficial properties mentioned earlier, while the hydroxyl group provides a reactive site for further chemical transformations. This strategic combination allows chemists to introduce fluorine into a target molecule while simultaneously providing a handle for constructing the rest of the molecular framework.

The synthesis of optically active forms of similar hydroxybutanoates, such as ethyl (S)-4-chloro-3-hydroxybutanoate, highlights the importance of such chiral building blocks in the pharmaceutical industry. nih.govnih.govacs.org These compounds serve as crucial intermediates in the synthesis of drugs for conditions like hypercholesterolemia. nih.gov Similarly, the asymmetric synthesis of fluorinated analogues like ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using microbial reduction methods demonstrates the demand for enantiomerically pure fluorinated synthons. nih.govresearchgate.net

A Look Back: the Evolution of Research

Classical Chemical Synthesis Approaches to this compound

Traditional synthetic strategies for constructing this compound have relied on multi-step sequences starting from simple, readily available molecules. These methods focus on the sequential introduction of the required functional groups—the ethyl ester, the hydroxyl group, and the fluorine atom.

Multi-Step Synthesis from Readily Available Precursors

A prominent classical approach involves the synthesis from epoxy ester precursors. For instance, the synthesis of the parent acid, 4-fluoro-3-hydroxybutyric acid, can be achieved by the ring-opening of an epoxy ester. nih.govthieme-connect.com This reaction utilizes a fluoride source, such as triethylamine (B128534) trihydrofluoride, to introduce the fluorine atom and the hydroxyl group simultaneously across the epoxide ring. thieme-connect.com The resulting fluorohydroxy acid can then undergo a standard esterification reaction with ethanol (B145695), typically under acidic conditions (Fischer esterification), to yield the final product, this compound.

Another multi-step strategy begins with ethyl 4-chloro-3-oxobutanoate, a commercially available precursor. This pathway involves two key transformations: the reduction of the ketone at the 3-position to a hydroxyl group, and the substitution of the chlorine atom at the 4-position with fluorine. The reduction of the keto group is often accomplished using reducing agents like sodium borohydride (B1222165). The subsequent nucleophilic substitution of chloride with fluoride can be challenging but is a recognized method for synthesizing fluorinated compounds.

Direct Fluorination Strategies for Ethyl 3-hydroxybutanoate Derivatives

Direct fluorination involves introducing a fluorine atom into a molecule that already contains the other necessary functional groups. In this context, the strategy would be to directly fluorinate Ethyl 3-hydroxybutanoate at the C4-position. This is often achieved using electrophilic fluorinating agents. Research has shown the viability of electrophilic fluorination on related β-keto esters to produce compounds like 2-fluoroacetoacetic acid. thieme-connect.com However, the direct selective fluorination of the terminal methyl group (C4) of Ethyl 3-hydroxybutanoate is a chemically challenging transformation due to the high reactivity of such reagents and potential for side reactions. This route is therefore less commonly employed compared to building the carbon skeleton with the fluorine atom already incorporated.

Esterification and Hydroxy Group Introduction in Fluorinated Butanoic Acid Derivatives

This approach begins with a butanoic acid derivative that is already fluorinated. A key precursor for this strategy is ethyl 4-fluoro-3-oxobutanoate. nih.gov The synthesis of this intermediate allows for the introduction of the hydroxyl group in a controlled manner. The most common method for converting the ketone to a hydroxyl group is through reduction. A variety of reducing agents can be employed, with the choice influencing the stereochemistry of the final product if a chiral center is desired.

For example, the reduction of the analogous ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy ester is a well-documented process using various chemical and biological reducing agents. nih.govgoogle.com By analogy, ethyl 4-fluoro-3-oxobutanoate can be reduced to this compound. Following the reduction, if the synthesis started with 4-fluoro-3-oxobutanoic acid, a final esterification step with ethanol would be required to obtain the target ethyl ester.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. These include the use of organocatalysts and transition metal catalysts, which can often provide high yields and enantioselectivities under milder conditions.

Organocatalytic Routes to this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While specific literature detailing the organocatalytic synthesis of this compound is limited, established organocatalytic methods can be applied. For instance, organocatalytic aldol (B89426) reactions between a fluorinated aldehyde or ketone and an ester enolate could construct the carbon backbone. nih.gov

Furthermore, combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reactions have been developed for the synthesis of enantioenriched β-hydroxy esters. acs.orgacs.org These methods offer high yields and excellent enantiopurity under practical, non-inert conditions, making them highly suitable for scaling up. acs.org The application of such methodologies to fluorinated substrates represents a promising and sustainable route to chiral this compound.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers highly efficient and selective pathways for key bond formations. A particularly relevant modern approach is the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters. Ruthenium and Iridium-based catalysts, featuring chiral ligands, have been shown to be highly effective for the non-fluorinated analogue, ethyl acetoacetate, providing the product in excellent yields and high enantiomeric excess. organic-chemistry.orgrsc.orgorgsyn.org

This technology is directly applicable to the synthesis of chiral this compound from ethyl 4-fluoro-3-oxobutanoate. The use of a chiral transition metal catalyst allows for the stereoselective reduction of the keto group, a crucial step for the synthesis of enantiomerically pure fluorinated building blocks for the pharmaceutical and agrochemical industries. Additionally, copper-catalyzed fluorination of β-keto esters under mechanochemical (ball-milling) conditions has been shown to be a fast, solvent-free, and highly enantioselective method. researchgate.net

Table 1: Summary of Synthetic Approaches to Halogenated Ethyl 3-Hydroxybutanoates

| Precursor | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum IFO 31855 (fungus), NADPH | Ethyl (S)-4-chloro-3-hydroxybutanoate | High | >99% | nih.gov |

| (S)-4-chloro-ethyl 3-hydroxybutanoate | Halohydrin dehalogenase, NaCN, HCN | (R)-4-cyano-3-hydroxy ethyl butyrate | 67.13% | 99% | google.com |

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 (yeast) | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0% | 85.2% | nih.gov |

| β-Keto esters | Ir(III) catalyst, HCOOH/HCOONa in water | β-Hydroxy esters | Excellent | Excellent | organic-chemistry.org |

| β-Keto esters | Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ | Fluorinated β-keto esters | up to 99% | up to 99% | researchgate.net |

Flow Chemistry Applications in the Synthesis of this compound

The application of continuous flow chemistry to the synthesis of chiral molecules like this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. While specific studies on the flow synthesis of this compound are not extensively documented, the principles can be effectively demonstrated through the synthesis of its close analog, ethyl (S)-4-chloro-3-hydroxybutanoate.

Researchers have successfully employed a continuous-flow system for the biocatalytic reduction of ethyl 4-chloroacetoacetate (COBE) to (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE). thieme-connect.comthieme-connect.com This process utilizes an alcohol dehydrogenase (SmADH31) that exhibits high tolerance to both the substrate and product, a common challenge in biocatalysis. thieme-connect.comthieme-connect.com In a monophasic aqueous system, this enzyme, co-expressed with a glucose dehydrogenase for cofactor regeneration, achieved complete conversion of COBE at concentrations as high as 660 g/L (4 M). thieme-connect.comthieme-connect.com The space-time yield for this continuous flow process was reported to be an impressive 2664 g/L/d. thieme-connect.comthieme-connect.com

The setup for such a continuous flow biocatalysis typically involves pumping a substrate solution through a packed-bed reactor containing the immobilized enzyme. nih.gov This configuration allows for the continuous conversion of the starting material into the desired product, which is then collected at the reactor outlet. nih.gov The efficiency of this system highlights the potential of flow chemistry for the industrial production of chiral halohydrins.

Comparative Analysis of Synthetic Efficiencies and Atom Economy in this compound Production

The efficiency of a synthetic route is a critical factor in chemical manufacturing, encompassing aspects like chemical yield, enantiomeric excess (e.e.), and atom economy. A comparative analysis of different synthetic strategies for producing this compound and its analogs reveals the strengths and weaknesses of each approach.

Biocatalytic methods, particularly the asymmetric reduction of the corresponding β-ketoester, consistently demonstrate high enantioselectivity. For instance, the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate using various microorganisms or isolated enzymes can achieve enantiomeric excesses of over 99%. nih.gov

The table below presents a comparative overview of the synthetic efficiencies for the production of ethyl 4-halo-3-hydroxybutanoate analogs using different biocatalysts.

Table 1: Comparative Synthetic Efficiencies of Ethyl 4-halo-3-hydroxybutanoate Analogs

| Catalyst/Method | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Recombinant E. coli with Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90.7% | >99% |

| Alcohol Dehydrogenase SmADH31 (Flow) | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Complete Conversion | >99.9% |

| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | (R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 85.0% | 85.2% |

Ultimately, the choice of synthetic route depends on a variety of factors, including the desired scale of production, cost of reagents and catalysts, and the required optical purity of the final product.

Lack of Specific Research Hinders Detailed Analysis of this compound Synthesis

Despite a comprehensive search for scientific literature, detailed research focusing solely on the stereoselective synthesis of this compound is scarce. Methodologies for the asymmetric synthesis of this specific fluorinated chiral building block are not extensively reported in publicly accessible research, preventing a thorough analysis as per the requested outline.

The synthesis of structurally related compounds, such as ethyl 4-chloro-3-hydroxybutanoate and ethyl 4,4,4-trifluoro-3-hydroxybutanoate, is well-documented. These syntheses often employ strategies involving asymmetric catalysis and biocatalysis to achieve high enantioselectivity. These methods include the use of chiral ligands with metal catalysts for asymmetric reduction of the corresponding keto-ester, as well as enzymatic reductions using various microorganisms and isolated enzymes.

However, due to the strict requirement to focus exclusively on this compound, and the lack of specific research on this compound, a detailed discussion on its stereoselective synthesis, including specific chiral ligands, organocatalytic approaches, or dedicated biocatalytic methods, cannot be provided at this time. The precursor, ethyl 4-fluoro-3-oxobutanoate, is commercially available, suggesting that synthetic routes to the target molecule are feasible, yet published, peer-reviewed research detailing these specific transformations remains limited.

Further investigation into proprietary research or more specialized chemical databases may be required to uncover detailed synthetic protocols for this compound. Without such specific information, any attempt to provide the requested detailed article would involve extrapolation from related compounds, thereby violating the core instruction to focus solely on the specified chemical entity.

Biocatalytic and Enzymatic Syntheses of Enantiomerically Enriched this compound

Whole-Cell Biotransformation Strategies

The biocatalytic reduction of the precursor, ethyl 4-fluoro-3-oxobutanoate, using whole-cell systems presents a promising avenue for the stereoselective synthesis of this compound. While specific studies on this exact transformation are not extensively documented, the wealth of research on the analogous reduction of ethyl 4-chloro-3-oxobutanoate (COBE) offers significant insights into potential microorganisms, enzyme systems, and reaction conditions that could be adapted.

Microorganisms such as Saccharomyces uvarum and various recombinant strains of Escherichia coli have proven effective in the asymmetric reduction of halogenated β-keto esters. For instance, Saccharomyces uvarum SW-58 has been successfully used for the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. mdpi.com This suggests that similar yeast strains could be screened for their activity towards ethyl 4-fluoro-3-oxobutanoate.

Recombinant E. coli expressing carbonyl reductases are particularly noteworthy. These systems often incorporate a co-factor regeneration system, for example, by co-expressing glucose dehydrogenase, which enhances the efficiency and economic viability of the process. Studies on the reduction of COBE have highlighted the use of reductases from various sources, including Candida magnoliae and Pichia stipitis, successfully yielding either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate with high enantiomeric excess (ee) and yield.

Key strategies to optimize these biotransformations often involve the use of biphasic systems (e.g., water-organic solvent) to overcome substrate inhibition and facilitate product recovery. The choice of organic solvent is critical to maintain cell viability and optimize partitioning of the substrate and product. Furthermore, reaction parameters such as pH, temperature, and substrate feeding strategies are crucial for maximizing conversion and stereoselectivity.

Table 1: Examples of Whole-Cell Biotransformation for Analogous Halogenated 3-Hydroxybutanoates

| Microorganism/Enzyme System | Substrate | Product | Key Findings |

| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Achieved 85.0% conversion and 85.2% ee in an aqueous-organic biphasic system. mdpi.com |

| Recombinant E. coli expressing carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% ee was achieved. A water/n-butyl acetate (B1210297) biphasic system yielded high product concentrations. |

| Recombinant E. coli CCZU-T15 | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Use of a deep eutectic solvent ([ChCl][Gly]) as a biocompatible medium enhanced biocatalytic activity. |

Based on these findings, a proposed whole-cell biotransformation for this compound would involve screening various yeast strains and recombinant E. coli expressing a library of carbonyl reductases. The precursor, ethyl 4-fluoro-3-oxobutanoate, would be fed to the culture, and the formation of the desired stereoisomer of this compound would be monitored. Optimization of the reaction conditions, including the use of biphasic systems and cofactor regeneration, would be essential to achieve high yield and enantioselectivity.

Chiral Pool Synthesis Strategies Utilizing Pre-Existing Chiral Sources

Chiral pool synthesis offers a powerful strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials. For the synthesis of this compound, suitable chiral precursors would possess a hydroxyl group at a key position, which can be elaborated to the target molecule.

While direct examples for the synthesis of this compound from a chiral pool are not readily found in the literature, one can conceptualize a synthetic route starting from commercially available and relatively inexpensive chiral building blocks such as (S)- or (R)-ethyl 3-hydroxybutanoate. These can be obtained through yeast reduction of ethyl acetoacetate.

A plausible, though not documented, synthetic pathway could involve the following steps:

Protection of the hydroxyl group of the starting chiral ethyl 3-hydroxybutanoate.

Introduction of the fluorine atom at the C4 position. This is a challenging step and could potentially be achieved through various fluorination methods, though direct fluorination of an unactivated C-H bond is difficult. A more feasible approach might involve the conversion of the C4-methyl group into a functional group that can be substituted by fluorine. This could, for example, involve radical halogenation followed by nucleophilic fluorination.

Deprotection of the hydroxyl group to yield the final product.

Another potential chiral starting material could be a derivative of malic acid or tartaric acid, which possess multiple chiral centers and functional groups that can be chemically manipulated.

The key challenge in this approach lies in the stereospecific introduction of the fluorine atom without affecting the existing chiral center. The choice of fluorinating agent and reaction conditions would be critical to the success of such a strategy.

Diastereoselective Synthesis Approaches for this compound

Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already contains one or more chiral centers. In the context of this compound, a key diastereoselective step would be the reduction of a chiral precursor containing the fluorine atom.

A hypothetical diastereoselective approach could start with the synthesis of a chiral fluorinated aldehyde or ketone. For instance, an asymmetric aldol reaction between a fluorinated aldehyde and a chiral enolate could be envisioned. The resulting aldol adduct, possessing two chiral centers, could then be further transformed into the target molecule.

Alternatively, a diastereoselective reduction of ethyl 4-fluoro-3-oxobutanoate using a chiral reducing agent could be employed. However, the synthesis of this fluorinated precursor is a prerequisite.

Given the lack of direct literature on the diastereoselective synthesis of this compound, we can again draw parallels from the synthesis of similar structures. For example, diastereoselective reductions of other functionalized ketoesters are well-established. The choice of the chiral auxiliary or catalyst is paramount in directing the stereochemical outcome of the reaction.

Chemical Reactivity and Derivatization of Ethyl 4 Fluoro 3 Hydroxybutanoate

Reactions Involving the Hydroxyl Group of Ethyl 4-fluoro-3-hydroxybutanoate

The secondary hydroxyl group in this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution. The electron-withdrawing nature of the nearby fluorine atom can impact the nucleophilicity of the hydroxyl group and the stability of potential intermediates.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. This reaction is typically catalyzed by an acid or a coupling agent. The general principle involves the activation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the butanoate.

While specific examples of the esterification of this compound are not extensively documented, the reaction is a standard transformation for secondary alcohols. For instance, the esterification of alcohols can be achieved using various methods, including the use of strong acids as catalysts or more sophisticated coupling agents.

Etherification: The formation of an ether from the hydroxyl group of this compound can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The inductive effect of the fluorine atom may necessitate stronger bases or more reactive electrophiles for efficient conversion. A related compound, Ethyl 3-ethoxy-4,4,4-trifluorobutyrate, highlights the feasibility of such transformations. researchgate.net

Oxidation and Reduction Transformations

Oxidation: The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, Ethyl 4-fluoro-3-oxobutanoate. nih.gov A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods. The presence of the electron-withdrawing fluorine atom can make the alcohol less susceptible to oxidation compared to non-fluorinated analogs, potentially requiring stronger oxidizing conditions. thieme.de

Common oxidizing agents for secondary alcohols include:

Potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent). libretexts.org

Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) for a more controlled oxidation. libretexts.org

Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base).

Dess-Martin periodinane (DMP).

A study on the aerobic oxidation of secondary alcohols catalyzed by nitric acid and iron(III) chloride in a fluorinated alcohol solvent demonstrated high selectivity for the conversion of secondary alcohols to ketones. acs.org This method could be applicable to this compound.

Reduction: While the hydroxyl group itself is not typically reduced, the reverse reaction, the reduction of the corresponding ketone (Ethyl 4-fluoro-3-oxobutanoate), is a common method for the synthesis of this compound. This asymmetric reduction is often achieved using biocatalysts, such as yeast or specific enzymes, to yield enantiomerically pure forms of the alcohol. For example, the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate to Ethyl (R)-4-chloro-3-hydroxybutanoate has been extensively studied using various microbial and enzymatic systems. acs.orgucsb.eduorganic-chemistry.orgnih.gov Similarly, Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate has been synthesized by the asymmetric reduction of the corresponding ketone using Saccharomyces uvarum. nih.govnih.gov

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C3 position. Alternatively, direct substitution can be achieved under certain conditions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. ucsb.edulibretexts.orglibretexts.orgchemguide.co.uk

A notable example of direct nucleophilic substitution is deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom. This transformation can be accomplished using reagents like diethylaminosulfur trifluoride (DAST). The reaction of cyclic α-hydroxy-β-ketoesters with DAST has been shown to proceed with high stereospecificity, leading to the inverted α-fluoro-β-ketoester. acs.org

Another relevant transformation involves the conversion of a related compound, Ethyl (S)-4-chloro-3-hydroxybutanoate, into Ethyl (R)-4-cyano-3-hydroxybutanoate. google.com In this multi-step enzymatic process, the chloro group is first eliminated to form an epoxide, which is then opened by a cyanide nucleophile. While not a direct substitution at the hydroxyl-bearing carbon, it demonstrates the utility of related halo-hydroxybutanoates in accessing other functionalized derivatives. google.com

Transformations Involving the Ester Moiety of this compound

The ethyl ester group of this compound is also susceptible to a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-hydroxybutanoic acid, under either acidic or basic conditions. nih.gov

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., HCl or H₂SO₄). acs.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction yields the carboxylate salt, which can then be protonated with a strong acid to give the free carboxylic acid. nih.gov

The presence of the fluorine atom can influence the rate of hydrolysis. A study on the hydrolysis of fluorinated ethyl esters showed that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov Transesterification is a valuable method for modifying the ester group without affecting other parts of the molecule. For β-keto esters, which are structurally similar, catalysts such as iodine or silica-supported boric acid have been shown to be effective. pdx.educhemtube3d.com

Below is a table summarizing some catalysts used for the transesterification of β-keto esters:

| Catalyst | Alcohol | Solvent | Conditions | Yield (%) |

| Iodine (I₂) | Benzyl alcohol | Neat | 80 °C, 2h | 95 |

| Silica-supported boric acid | Benzyl alcohol | Solvent-free | 100 °C, 3h | 94 |

| CsF | Isopropanol | - | - | 45 |

The data in this table is for the transesterification of β-keto esters and is presented as representative examples. nih.govpdx.educhemtube3d.com

Reduction to Alcohol and Amidation

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding 4-fluoro-1,3-butanediol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. masterorganicchemistry.comharvard.eduyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Amidation: The ethyl ester can be converted into an amide by reaction with an amine. This can be achieved directly or indirectly.

Indirect Amidation: The ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). organic-chemistry.org

Direct Amidation: More recent methods allow for the direct conversion of esters to amides. mdpi.com This can be achieved by heating the ester with an amine, sometimes with the aid of a catalyst. For example, organocatalysts have been developed for the amidation of esters with amines. mdpi.com Another approach involves the use of nickel catalysts to activate the amide C-N bond for conversion to esters, a reaction that can, in principle, be reversed for amidation. nih.gov The synthesis of fluorinated amides is an area of active research, with methods being developed for the N-perfluoroalkylation of nitrosoarenes to produce fluorinated hydroxamic acids and amides. nih.govacs.org

Reactivity and Modifications at the Fluorine-Bearing Carbon (C-4) of this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often renders it inert. However, the reactivity of the C-4 position in this compound is influenced by the neighboring hydroxyl group at C-3. This proximity can lead to unique reactivity patterns, including intramolecular participation and anchimeric assistance.

Further Fluorination: Introducing additional fluorine atoms at the C-4 position to create a difluoro or trifluoromethyl group would significantly alter the compound's properties. While direct electrophilic fluorination of a C-H bond at a fluorinated carbon is challenging, strategies involving the corresponding ketone, ethyl 4-fluoro-3-oxobutanoate, could be envisaged. Electrophilic fluorinating agents such as Selectfluor® could potentially be used to introduce a second fluorine atom alpha to the carbonyl group. Subsequent reduction of the ketone would then yield a di-fluorinated hydroxybutanoate.

Dehalogenation/Defluorination: The removal of the fluorine atom from the C-4 position represents a significant synthetic challenge due to the strength of the C-F bond. Standard dehalogenation methods are often ineffective. However, specific reagents and conditions can achieve this transformation. For instance, radical-based reductions or the use of highly reactive reducing agents might be explored. It is important to note that such reactions are not common and would require harsh conditions, potentially affecting other functional groups in the molecule.

The C-4 position of this compound is susceptible to nucleophilic attack, although the fluorine atom is a poor leaving group compared to other halogens like chlorine or bromine. The reactivity is often facilitated by the neighboring hydroxyl group.

A highly relevant analogy is the enzymatic conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutanoate. google.comrsc.org This reaction, catalyzed by a halohydrin dehalogenase, proceeds through an epoxide intermediate formed by intramolecular SN2 attack of the hydroxyl group on the carbon bearing the halogen. google.com A similar mechanism can be proposed for this compound, where the initial step would be the formation of an epoxide, followed by nucleophilic ring-opening.

The general principle of intramolecular nucleophilic substitution of alkyl fluorides has been demonstrated, particularly in the formation of cyclic ethers and amines. cas.cn The success of such reactions is influenced by the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor molecule. cas.cn In the case of this compound derivatives, activation of the hydroxyl group or its conversion to a more potent nucleophile could promote intramolecular cyclization via displacement of the fluoride (B91410) ion.

While direct intermolecular nucleophilic substitution of the fluorine atom is challenging, it is not impossible. The use of highly nucleophilic reagents, potentially in polar aprotic solvents and at elevated temperatures, might lead to the displacement of fluoride. The success of such a reaction would be highly dependent on the specific nucleophile and reaction conditions.

Cyclization and Rearrangement Reactions of this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them interesting precursors for the synthesis of various heterocyclic compounds and for undergoing rearrangement reactions to yield novel molecular scaffolds.

Cyclization Reactions:

Intramolecular cyclization of this compound can lead to the formation of valuable heterocyclic structures, such as fluorinated lactones. Under basic conditions, the hydroxyl group can attack the ester carbonyl, leading to the formation of a γ-lactone, specifically 4-(fluoromethyl)dihydrofuran-2(3H)-one. This type of reaction is common for γ-hydroxy esters.

Furthermore, derivatives of this compound can be employed in the synthesis of other fluorinated heterocycles. For example, if the hydroxyl group is converted into an amino group, intramolecular cyclization could yield fluorinated pyrrolidinones. The synthesis of fluorinated heterocycles is an active area of research due to their prevalence in medicinal chemistry and agrochemicals. nih.govresearchgate.netle.ac.ukresearchgate.net The reactivity of the fluorinated precursor can be enhanced by the presence of electron-withdrawing groups. nih.gov

Rearrangement Reactions:

Derivatives of this compound can potentially undergo various rearrangement reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, under acidic conditions, vicinal diols can undergo the pinacol (B44631) rearrangement. While the parent compound is a fluoroalcohol, its derivatives with an additional hydroxyl group could be subject to such rearrangements, leading to the formation of fluorinated ketones with a rearranged carbon skeleton.

Another potential rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangements. While not directly applicable to the parent molecule, derivatives with appropriate unsaturation could undergo such transformations. For example, a study on γ,γ-difluorinated allylic alcohols showed that their ester enolates undergo rearrangement to afford α-hydroxy-β,β-difluoro-γ-ketoesters.

Utility of Ethyl 4 Fluoro 3 Hydroxybutanoate As a Synthetic Building Block

Precursor for Fluorinated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates. Ethyl 4-fluoro-3-hydroxybutanoate serves as a potential precursor to a variety of fluorinated pharmaceutical intermediates and APIs.

Role in the Synthesis of Fluorinated Antidepressants

While direct evidence for the use of this compound in the synthesis of currently marketed fluorinated antidepressants is limited in publicly available literature, its structural motifs are relevant. For instance, the synthesis of fluorinated analogs of existing antidepressants could potentially utilize this building block. The hydroxy and ester functionalities allow for the construction of side chains and core structures found in various classes of antidepressants.

Application in the Production of Fluorinated Antivirals

The development of new antiviral agents often involves the synthesis of nucleoside and non-nucleoside analogs that can interfere with viral replication. Fluorinated sugars and their precursors are key components in many of these synthetic routes. Although specific examples are not prevalent, the C4-fluorinated-C3-hydroxy-butanoate structure could, in principle, be elaborated into fluorinated ribose or deoxyribose mimics, which are core components of many antiviral drugs.

Contribution to the Synthesis of Fluorinated Anticancer Agents

Many potent anticancer drugs contain fluorine atoms. The rationale for using fluorinated building blocks like this compound lies in their potential to be converted into key intermediates for these complex molecules. For example, the synthesis of fluorinated analogs of paclitaxel (B517696) or other microtubule-stabilizing agents could potentially involve intermediates derived from this chiral synthon.

Integration into Agrochemical Synthesis Pathways

The agrochemical industry also benefits from the unique properties imparted by fluorine. Fluorinated pesticides and herbicides often exhibit enhanced potency and metabolic stability. While specific examples of agrochemicals derived directly from this compound are not widely reported, the compound represents a potential starting material for the synthesis of novel fluorinated active ingredients. Its functional groups allow for the attachment of various pharmacophores relevant to agrochemical activity.

Construction of Diverse Fluorinated Scaffolds and Heterocycles

The reactivity of the hydroxyl and ester groups in this compound makes it a versatile starting material for the construction of a variety of fluorinated scaffolds and heterocyclic systems, which are important motifs in drug discovery.

Synthesis of Fluoro-γ-lactones and Fluoro-γ-lactams

One of the most direct applications of γ-hydroxyesters is their intramolecular cyclization to form γ-lactones. In the case of this compound, this would lead to the formation of β-fluoro-γ-butyrolactone. This transformation can typically be induced under acidic or basic conditions. The resulting fluoro-γ-lactone is a valuable chiral intermediate that can be further modified.

Furthermore, the conversion of the hydroxyl group to an amine, followed by intramolecular cyclization, would provide access to fluoro-γ-lactams. This class of compounds is of significant interest in medicinal chemistry. The synthesis would likely proceed through the conversion of the alcohol to a suitable leaving group, followed by displacement with an amine or azide (B81097) and subsequent reduction and cyclization.

| Precursor | Target Molecule | Potential Transformation |

| This compound | β-Fluoro-γ-butyrolactone | Intramolecular cyclization |

| This compound | Fluoro-γ-lactam | Conversion of hydroxyl to amine followed by cyclization |

Assembly of Fluorinated Carbobicyclic and Heterobicyclic Systems

The strategic placement of a fluorine atom and a hydroxyl group in this compound provides a unique handle for the construction of bicyclic frameworks. The hydroxyl group can serve as a nucleophile or be converted into a leaving group, while the fluorine atom can influence the reactivity and stability of adjacent functional groups and the resulting cyclic systems.

One plausible approach to synthesizing fluorinated heterobicyclic systems, specifically bicyclic lactones, involves intramolecular cyclization reactions. Conceptually, the ester and hydroxyl functionalities of this compound are primed for lactonization. While direct intramolecular cyclization would yield a monocyclic γ-lactone, the formation of a bicyclic system would necessitate prior elaboration of the ethyl ester portion of the molecule.

For instance, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a suitable cyclic precursor containing a reactive site. Subsequent intramolecular cyclization, such as an oxa-Michael addition or a Williamson ether synthesis-type reaction, could then forge the second ring. The presence of the fluorine atom would likely influence the stereochemical outcome of such cyclizations due to its steric and electronic effects.

Although specific examples utilizing this compound are not prevalent in the literature, the general strategy of employing fluorinated building blocks for the synthesis of heterocycles is well-established. cyu.fracs.org For example, the intramolecular cyclization of unsaturated carboxylic acids containing fluorine has been used to prepare fluorinated lactones. acs.org Similarly, palladium-catalyzed intramolecular C-H olefination and lactonization reactions have been developed to construct bicyclo[3.2.1] lactone systems from linear carboxylic acids bearing a tethered olefin. nih.gov These established methods provide a conceptual framework for how this compound could be theoretically transformed into fluorinated bicyclic lactones.

The following table outlines a hypothetical reaction sequence for the synthesis of a fluorinated bicyclic lactone, starting from this compound.

| Step | Reaction | Reactants | Product |

| 1 | Hydrolysis | This compound, LiOH | 4-fluoro-3-hydroxybutanoic acid |

| 2 | Amide Coupling | 4-fluoro-3-hydroxybutanoic acid, (S)-1-(cyclohex-2-en-1-yl)ethan-1-amine | N-((S)-1-(cyclohex-2-en-1-yl)ethyl)-4-fluoro-3-hydroxybutanamide |

| 3 | Intramolecular Oxa-Michael Addition | N-((S)-1-(cyclohex-2-en-1-yl)ethyl)-4-fluoro-3-hydroxybutanamide, NaH | Fluorinated Bicyclic Lactam |

This hypothetical sequence illustrates how the functionalities of this compound could be leveraged to construct a heterobicyclic system.

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reaction center.

While there is a lack of specific studies employing this compound as a chiral auxiliary, its structure contains the necessary elements for such an application. The chiral center at C-3, bearing the hydroxyl group, could be attached to a prochiral substrate, for instance, through an ester or ether linkage. The fluorine atom at C-4 could then play a crucial role in influencing the diastereoselectivity of a subsequent reaction.

For example, in asymmetric alkylation reactions, the substrate-auxiliary conjugate can form a rigid chelated intermediate with a metal cation. The fluorine atom, with its high electronegativity, could influence the conformation of this chelate, thereby directing the approach of an electrophile from a specific face. The well-defined stereochemistry of the auxiliary would thus be transferred to the newly formed stereocenter in the product.

The use of fluorinated chiral auxiliaries is a known strategy in asymmetric synthesis. For instance, trifluoromethylated oxazolidinones (FOX) have been successfully used as chiral auxiliaries in the alkylation, hydroxylation, and fluorination of amide enolates, affording excellent diastereoselectivities. cyu.fr The rationale behind their effectiveness often involves the formation of rigid transition states where a fluorine-metal interaction may play a role in directing the stereochemical outcome. cyu.fr

The following table presents a conceptual application of this compound as a chiral auxiliary in a generic asymmetric alkylation reaction.

| Step | Reaction | Reactants | Intermediate/Product | Rationale for Stereocontrol |

| 1 | Auxiliary Attachment | This compound, Prochiral Carboxylic Acid | Chiral Ester Conjugate | Formation of a diastereomeric mixture. |

| 2 | Enolate Formation | Chiral Ester Conjugate, Lithium Diisopropylamide (LDA) | Lithium Enolate | Formation of a specific enolate geometry. |

| 3 | Diastereoselective Alkylation | Lithium Enolate, Alkyl Halide | Alkylated Chiral Ester | The fluorine atom and the chiral center of the auxiliary create a biased steric environment, directing the approach of the alkyl halide. |

| 4 | Auxiliary Removal | Alkylated Chiral Ester, LiOH | Chiral Carboxylic Acid and recovered this compound | Cleavage of the ester linkage to yield the enantioenriched product. |

This theoretical application highlights the potential of this compound to function as a chiral auxiliary, although experimental validation is necessary to determine its efficacy in comparison to established auxiliaries.

Analytical and Characterization Methodologies for Ethyl 4 Fluoro 3 Hydroxybutanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the chemical structure and assessing the purity of a synthesized compound. For Ethyl 4-fluoro-3-hydroxybutanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy would provide detailed information about the carbon-hydrogen framework and the presence and environment of the fluorine atom.

¹H NMR: Would be used to identify the different types of protons and their neighboring atoms. The spectrum would be expected to show signals for the ethyl group protons (a quartet and a triplet), the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton attached to the hydroxyl- and fluoro-bearing carbon, and the hydroxyl proton itself. The coupling of the protons with the adjacent fluorine atom would result in characteristic splitting patterns.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbonyl carbon, the two carbons of the ethyl group, the methylene carbon, and the two carbons of the butanoate backbone. The carbon atom bonded to fluorine would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: This technique is specifically used to analyze fluorine-containing compounds. A ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its chemical shift and coupling to adjacent protons would provide crucial information about its electronic environment.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~1.25 | t | ~7.1 | -OCH₂CH ₃ |

| ~2.60 | m | -C(=O)CH ₂- | ||

| ~4.15 | q | ~7.1 | -OCH ₂CH₃ | |

| ~4.40 | m | -CH (OH)- | ||

| ~4.60 | dm | ~47 | -CH F- | |

| ¹³C | ~14.0 | -OCH₂C H₃ | ||

| ~40.0 | d | ~20 | -C(=O)C H₂- | |

| ~61.0 | -OC H₂CH₃ | |||

| ~70.0 | d | ~25 | -C H(OH)- | |

| ~90.0 | d | ~180 | -C HF- | |

| ~170.0 | -C =O | |||

| ¹⁹F | ~-200 | dt | ~47, ~20 | >CF - |

Note: This table is populated with hypothetical data based on known chemical shift ranges and coupling constants for similar functional groups and is for illustrative purposes only.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-F stretch |

Note: This table is based on characteristic frequencies of the specified functional groups.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the mass-to-charge ratio of the parent ion and its fragments, confirming the molecular formula and providing structural clues.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Since this compound contains a chiral center at the C3 position, chromatographic methods are crucial for separating the enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample.

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral GC columns are often used for the separation of volatile enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

For less volatile compounds or for preparative-scale separations, HPLC with a chiral column is the method of choice. Polysaccharide-based chiral stationary phases are commonly used for this purpose.

Table 3: Hypothetical Chiral Chromatography Conditions for this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| Chiral GC | Cyclodextrin-based CSP | Helium | FID |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |

Note: This table presents plausible chromatographic conditions based on methods used for similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and accessible chromatographic technique widely employed to monitor the progress of chemical reactions. It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC can be used to track the conversion of the corresponding ketone precursor, ethyl 4-fluoro-3-oxobutanoate.

Table 1: Representative TLC Conditions for Monitoring the Reduction of a β-Ketoester

| Parameter | Description |

| Stationary Phase | Silica (B1680970) Gel 60 F₂₅₄ |

| Mobile Phase | Hexanes:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) |

| Visualization | Potassium permanganate (B83412) (KMnO₄) stain |

| Expected Observation | The product, being more polar, will have a lower Rƒ value than the starting ketone. |

It is crucial to co-spot the reaction mixture with the starting material to accurately gauge the reaction's progress. The disappearance of the starting material spot and the appearance of a new, lower Rƒ spot corresponding to the product would indicate a successful transformation.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a key physical property of chiral substances that is used to determine the enantiomeric purity of a sample. Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the compound, temperature, solvent, concentration, and the wavelength of the light source.

While the specific rotation values for the enantiomers of this compound have not been explicitly documented in the available literature, it is a critical parameter that would be determined experimentally upon successful enantioselective synthesis. For comparison, the specific rotation of related chiral hydroxybutanoates has been reported. For instance, ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is reported to have a specific rotation, though the exact value can vary based on measurement conditions. nih.gov Similarly, the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate has been extensively studied, and its optical purity is a key characterization parameter. nih.govnih.govnih.govacs.org The determination of optical rotation is a standard method to confirm the successful synthesis of a specific enantiomer. researchgate.net

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Expected Sign of Rotation | Specific Rotation [α] (degrees) |

| (R)-Ethyl 4-fluoro-3-hydroxybutanoate | (+) or (-) | Value to be determined experimentally |

| (S)-Ethyl 4-fluoro-3-hydroxybutanoate | (-) or (+) | Value to be determined experimentally |

The enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation and the specific rotation of the pure enantiomer.

X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination

While optical rotation confirms the presence of a single enantiomer, it does not, on its own, reveal the absolute stereochemistry (the R or S configuration). X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration.

Direct crystallization of this compound, which may be an oil at room temperature, can be challenging. A common strategy is to convert the chiral alcohol into a crystalline derivative with a known chiral auxiliary. This allows for the formation of well-ordered crystals suitable for X-ray diffraction analysis. The known absolute configuration of the auxiliary serves as an internal reference, allowing for the unambiguous assignment of the stereochemistry of the chiral center in the butanoate moiety.

Although no specific X-ray crystallographic studies of derivatives of this compound were found, this remains the gold-standard technique for absolute configuration assignment. Research on fluorine-functionalized compounds often employs X-ray diffraction to confirm molecular structures. mdpi.comresearchgate.net The synthesis of derivatives, such as those from 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one, followed by single-crystal X-ray diffraction has been used to confirm stereochemistry. mdpi.com

Table 3: Common Chiral Derivatizing Agents for X-ray Crystallography of Alcohols

| Derivatizing Agent | Resulting Derivative | Key Feature |

| (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Mosher's ester | Contains fluorine atoms which can aid in crystallographic analysis. |

| (1S)-(-)-Camphanic chloride | Camphanate ester | Often forms highly crystalline derivatives. |

| p-Bromobenzoyl chloride | p-Bromobenzoate ester | The heavy bromine atom facilitates the solution of the phase problem in crystallography. |

The selection of a suitable derivatizing agent is critical and depends on the specific properties of this compound. The resulting diastereomeric ester would be purified and crystallized, and subsequent X-ray analysis would provide unequivocal proof of its absolute stereochemistry.

Computational and Theoretical Studies of Ethyl 4 Fluoro 3 Hydroxybutanoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, can model the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like Ethyl 4-fluoro-3-hydroxybutanoate, DFT can be employed to investigate a variety of properties.

A study on the structurally similar Ethyl (S)-(–)-4-chloro-3-hydroxybutyrate using DFT provides a clear example of the potential applications. researchgate.net In that research, DFT calculations were used for conformational and vibrational analysis. researchgate.net For this compound, DFT could similarly be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic parameters: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Predict vibrational spectra: The theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the structure and identify characteristic vibrational modes. For instance, in the study of the chloro-analogue, DFT was used to analyze the vibrational spectra of both the monomer and a hydrogen-bonded dimer. researchgate.net

Generate Molecular Electrostatic Potential (MESP) maps: These maps illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general expectations for similar molecules. Specific experimental or computational data for this compound is not available.

Ab Initio Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to:

Obtain a highly accurate reference geometry and energy.

Investigate excited states and transition energies with greater precision.

Calculate intermolecular interaction energies, providing a deeper understanding of how the molecules interact with each other or with a solvent.

Conformational Analysis and Intermolecular Interactions

This compound has several rotatable bonds, leading to a variety of possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation.

Computational methods can systematically explore the conformational landscape of the molecule. For instance, a conformational analysis of this compound would likely reveal the preferred orientations of the ethyl ester group, the hydroxymethylene group, and the fluoro-substituted carbon. The stability of these conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the fluorine atom.

A study on 3-fluoro-4-hydroxyprolines utilized NMR spectroscopy and quantum mechanical calculations to understand their conformational preferences, showing how fluorination can influence the ring pucker. nih.gov Similarly, for this compound, a combination of computational modeling and spectroscopic techniques would be invaluable.

Intermolecular interactions, such as hydrogen bonding, play a significant role in the physical properties (e.g., boiling point) and the condensed-phase behavior of this compound. The study on its chloro-analogue highlighted the importance of hydrogen bonding by analyzing the vibrational spectra of a dimer. researchgate.net

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants to products.

For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations could:

Map the reaction pathway: Identify all intermediates and transition states.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Provide insights into the role of catalysts: Model how a catalyst interacts with the substrate to lower the activation energy.

For example, the synthesis of this compound likely involves the reduction of a ketone precursor. Theoretical modeling could compare different reducing agents and reaction conditions to predict which would be most efficient and selective.

In Silico Modeling for Stereoselectivity Prediction in Asymmetric Syntheses

The synthesis of a specific stereoisomer (enantiomer or diastereomer) of this compound is often a key objective, particularly in pharmaceutical applications. Asymmetric synthesis aims to produce a single stereoisomer in high yield.

In silico modeling, which encompasses techniques like molecular docking and molecular dynamics simulations, can be instrumental in predicting and understanding stereoselectivity. These methods are particularly useful in enzyme-catalyzed reactions.

For instance, in the asymmetric synthesis of the related Ethyl (S)-4-chloro-3-hydroxybutanoate, molecular dynamics simulations were used to understand the high activity and stereoselectivity of an alcohol dehydrogenase enzyme. rsc.org This approach could be applied to the synthesis of this compound by:

Docking the precursor ketone into the active site of various enzymes: This can predict which enzyme is likely to be the most effective catalyst.

Simulating the enzyme-substrate complex: Molecular dynamics can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that orient the substrate in a way that leads to the formation of the desired stereoisomer.

Analyzing the transition state of the enzymatic reaction: This can provide a quantitative prediction of the enantiomeric excess (e.e.).

Future Directions and Emerging Research Avenues for Ethyl 4 Fluoro 3 Hydroxybutanoate

Ethyl 4-fluoro-3-hydroxybutanoate, a chiral fluorinated building block, stands at the cusp of significant innovation. Its unique structural features—a stereogenic center, a reactive hydroxyl group, an ester moiety, and a fluorine atom—make it a compound of interest for various advanced applications. The future of this molecule is intrinsically linked to advancements in sustainable synthesis, biocatalysis, materials science, and computational chemistry. This article explores the emerging research avenues that are poised to unlock the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.